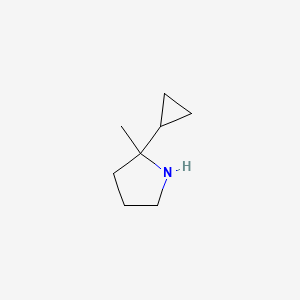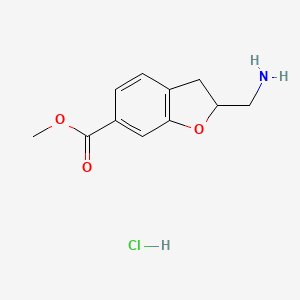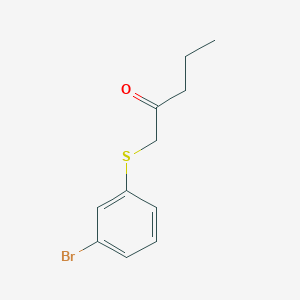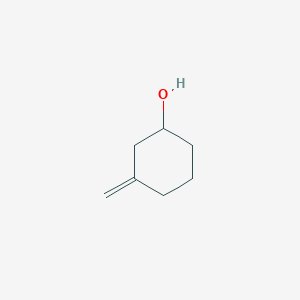-1,3-oxazol-5-yl]methyl})amine hydrochloride](/img/structure/B13554514.png)
[2-(4-Fluorophenyl)ethyl]({[2-(oxan-4-yl)-1,3-oxazol-5-yl]methyl})amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorophenyl)ethyl-1,3-oxazol-5-yl]methyl})amine hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, an oxan-4-yl group, and an oxazol-5-yl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)ethyl-1,3-oxazol-5-yl]methyl})amine hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Formation of the Fluorophenyl Intermediate: This step involves the reaction of a fluorobenzene derivative with an appropriate alkylating agent under controlled conditions.
Synthesis of the Oxan-4-yl Intermediate: This intermediate is prepared through a series of reactions, including cyclization and functional group transformations.
Coupling Reaction: The final step involves coupling the fluorophenyl and oxan-4-yl intermediates with an oxazol-5-yl derivative under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Fluorophenyl)ethyl-1,3-oxazol-5-yl]methyl})amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(4-Fluorophenyl)ethyl-1,3-oxazol-5-yl]methyl})amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. It can be used as a probe to investigate enzyme activities and receptor binding.
Medicine
In medicine, 2-(4-Fluorophenyl)ethyl-1,3-oxazol-5-yl]methyl})amine hydrochloride is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 2-(4-Fluorophenyl)ethyl-1,3-oxazol-5-yl]methyl})amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact mechanism may vary depending on the biological context and the specific target involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Chlorophenyl)ethyl-1,3-oxazol-5-yl]methyl})amine hydrochloride
- 2-(4-Bromophenyl)ethyl-1,3-oxazol-5-yl]methyl})amine hydrochloride
Uniqueness
Compared to similar compounds, 2-(4-Fluorophenyl)ethyl-1,3-oxazol-5-yl]methyl})amine hydrochloride exhibits unique properties due to the presence of the fluorine atom. Fluorine can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C17H22ClFN2O2 |
|---|---|
Poids moléculaire |
340.8 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)-N-[[2-(oxan-4-yl)-1,3-oxazol-5-yl]methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C17H21FN2O2.ClH/c18-15-3-1-13(2-4-15)5-8-19-11-16-12-20-17(22-16)14-6-9-21-10-7-14;/h1-4,12,14,19H,5-11H2;1H |
Clé InChI |
CCPNQJMTJINEFW-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1C2=NC=C(O2)CNCCC3=CC=C(C=C3)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


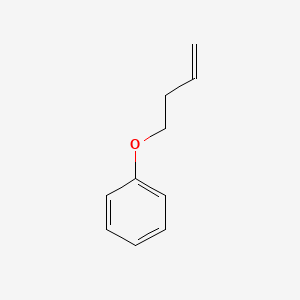
![1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B13554433.png)
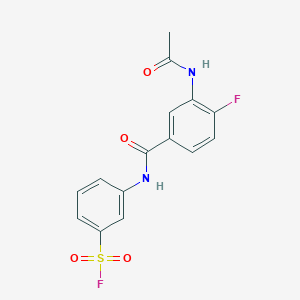
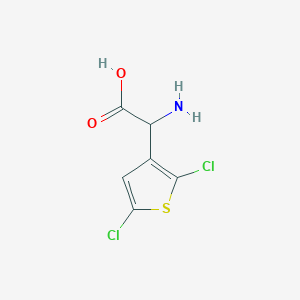

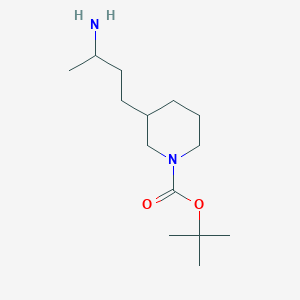

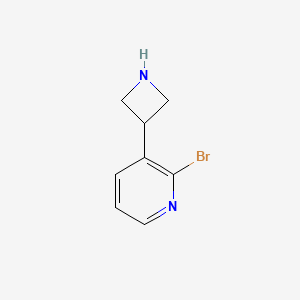
![1-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}methanaminehydrochloride](/img/structure/B13554472.png)
